molecular formula C19H18N2O2 B2401818 4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide CAS No. 2034514-98-0

4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

Cat. No. B2401818
M. Wt: 306.365
InChI Key: QLPHCPFQVDXATE-UHFFFAOYSA-N
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Description

4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide, also known as CDB-2914, is a synthetic compound that has been studied for its potential use as a contraceptive and in the treatment of various gynecological disorders. It belongs to the class of selective progesterone receptor modulators (SPRMs) and has been shown to have a high affinity for the progesterone receptor.

Scientific Research Applications

Metabolism and Disposition

4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide shows promise in the field of drug metabolism and disposition. For instance, one study focused on a compound (SB-649868) that is a receptor antagonist under development for insomnia treatment. This study highlighted the complex metabolic pathways and disposition of drug-related material, principally via feces, indicating the compound's extensive metabolism. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of compounds related to 4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide (Renzulli et al., 2011).

Imaging and Diagnosis

Benzamide derivatives have shown potential in diagnostic imaging, particularly in detecting melanoma metastases. One study employed a radiolabeled benzamide, [123I]-(S)-IBZM, to detect melanoma metastases. The tracer was able to detect a variety of metastases, indicating its potential as a diagnostic tool for melanoma (Maffioli et al., 1994). Similarly, another study discussed the therapeutic application of 131I-BA52, a melanin-binding benzamide, in patients with metastatic malignant melanoma, underscoring the potential of benzamides in targeted radionuclide therapy (Mier et al., 2014).

Allergic Responses and Inflammation

A synthetic analogue of gallic acid, SG-HQ2, was investigated for its effects on mast cell-mediated allergic inflammation. The study found that SG-HQ2 significantly diminished the expression of pro-inflammatory cytokines and histamine release in activated mast cells, suggesting that compounds structurally related to benzamides could have potential therapeutic applications in treating allergic inflammatory diseases (Je et al., 2015).

properties

IUPAC Name

4-cyano-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13(10-15-4-7-18-17(11-15)8-9-23-18)21-19(22)16-5-2-14(12-20)3-6-16/h2-7,11,13H,8-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHCPFQVDXATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

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